molecular formula C12H19ClN2O2 B12336361 1-N-CBZ-butane-1,2-diamine-HCl CAS No. 1179359-80-8

1-N-CBZ-butane-1,2-diamine-HCl

Cat. No.: B12336361
CAS No.: 1179359-80-8
M. Wt: 258.74 g/mol
InChI Key: UKLHVSVDUDBPHH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-N-CBZ-butane-1,2-diamine-HCl typically involves the protection of the amine group in butane-1,2-diamine with a carbobenzyloxy (CBZ) group. This is followed by the formation of the hydrochloride salt. The synthetic route can be summarized as follows:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-N-CBZ-butane-1,2-diamine-HCl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to remove the CBZ protecting group, yielding the free amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be substituted with other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or palladium on carbon, and nucleophiles for substitution reactions .

Scientific Research Applications

1-N-CBZ-butane-1,2-diamine-HCl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-N-CBZ-butane-1,2-diamine-HCl involves its interaction with molecular targets such as enzymes and proteins. The CBZ group protects the amine functionality, allowing selective reactions to occur at other sites of the molecule. Upon removal of the CBZ group, the free amine can interact with various biological targets, influencing biochemical pathways .

Comparison with Similar Compounds

1-N-CBZ-butane-1,2-diamine-HCl can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific protecting group and its applications in selective synthesis and research.

Properties

CAS No.

1179359-80-8

Molecular Formula

C12H19ClN2O2

Molecular Weight

258.74 g/mol

IUPAC Name

benzyl N-(2-aminobutyl)carbamate;hydrochloride

InChI

InChI=1S/C12H18N2O2.ClH/c1-2-11(13)8-14-12(15)16-9-10-6-4-3-5-7-10;/h3-7,11H,2,8-9,13H2,1H3,(H,14,15);1H

InChI Key

UKLHVSVDUDBPHH-UHFFFAOYSA-N

Canonical SMILES

CCC(CNC(=O)OCC1=CC=CC=C1)N.Cl

Origin of Product

United States

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